Diethylene Glycol Bis(2-propynyl) Ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

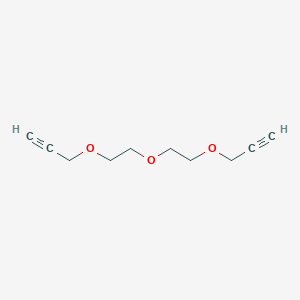

3-[2-(2-prop-2-ynoxyethoxy)ethoxy]prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-3-5-11-7-9-13-10-8-12-6-4-2/h1-2H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNBDEOGKNZIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Diethylene Glycol Bis(2-propynyl) Ether, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution between diethylene glycol and propargyl bromide under alkaline conditions. A common approach involves using sodium hydride (NaH) as a base in tetrahydrofuran (THF) at 0–5°C to minimize side reactions. Reaction efficiency can be optimized by controlling stoichiometry (e.g., 2:1 molar ratio of propargyl bromide to diethylene glycol) and monitoring reaction progress via thin-layer chromatography (TLC). Post-synthesis purification is achieved through fractional distillation or column chromatography using silica gel .

- Validation : Purity (>98% by GC) and structural confirmation (via NMR and NMR) are critical. Key NMR signals include propargyl protons at δ 2.4–2.6 ppm and ether linkages at δ 3.5–3.7 ppm .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : NMR identifies propargyl protons and ether backbone; NMR confirms quaternary carbons adjacent to oxygen atoms.

- FTIR : Peaks at ~2120 cm (C≡C stretch) and 1100–1250 cm (C-O-C ether stretch) are diagnostic.

- GC-MS : Used to verify purity and detect volatile byproducts (e.g., unreacted propargyl bromide).

Q. How does the solubility profile of this compound influence solvent selection in crosslinking reactions?

- Methodology : The compound exhibits moderate polarity due to ether linkages and propargyl termini. Solubility tests in solvents like THF, dichloromethane (DCM), and dimethylformamide (DMF) show optimal dissolution in DCM (0.5–1.2 g/mL at 25°C). For aqueous-organic biphasic systems, co-solvents like acetone or ethanol (10–20% v/v) enhance miscibility. Solubility parameters (Hansen solubility parameters: δD ≈ 18.5 MPa, δP ≈ 4.5 MPa) guide solvent compatibility .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of propargyl ether groups in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry?

- Methodology : The terminal alkyne in this compound undergoes regioselective [3+2] cycloaddition with azides via Cu(I) catalysis. Reaction kinetics can be monitored using in situ Raman spectroscopy to track alkyne consumption (peak at 2120 cm). Optimize catalytic efficiency using CuSO/sodium ascorbate (1:2 molar ratio) in t-BuOH/HO (1:1) at 50°C. Control steric hindrance by adjusting azide substituents (e.g., benzyl vs. alkyl azides) .

- Data Contradictions : Discrepancies in reaction rates between studies may arise from oxygen inhibition or Cu(I) oxidation. Use degassed solvents and inert atmospheres (N/Ar) to mitigate .

Q. How can thermal and photolytic stability of this compound be systematically evaluated for polymer applications?

- Methodology :

- Thermal Stability : Perform thermogravimetric analysis (TGA) under N (heating rate: 10°C/min). Degradation onset temperatures (T) >150°C indicate suitability for melt processing.

- Photolytic Stability : Expose samples to UV light (λ = 254–365 nm) and monitor propargyl group decomposition via FTIR. Use quartz reactors for controlled irradiance (e.g., 10 mW/cm).

- Mitigation Strategies : Add UV stabilizers (e.g., hindered amine light stabilizers) or antioxidants (e.g., BHT) at 0.1–1 wt% to extend shelf life .

Q. What experimental designs resolve contradictions in reported solubility parameters for this compound?

- Methodology : Discrepancies often arise from impurities or measurement techniques. Conduct comparative studies using:

- Cloud Point Titration : Determine solubility in binary solvent mixtures (e.g., heptane/ethanol).

- HSPiP Software : Predict solubility parameters from experimental data (e.g., dissolution enthalpy).

Q. How does the compound’s ether backbone influence its performance as a crosslinker in elastomers?

- Methodology : Synthesize model networks by reacting this compound with tetrafunctional azides. Characterize crosslink density via swelling experiments (Flory-Rehner equation) and dynamic mechanical analysis (DMA). Compare with analogs lacking ether linkages (e.g., 1,6-hexanediol dipropargyl ether) to isolate backbone effects. Ether groups enhance flexibility, reducing glass transition temperature (T) by 10–15°C versus rigid backbones .

Safety and Handling

Q. What protocols ensure safe handling of this compound in air-sensitive reactions?

- Methodology : Use Schlenk lines or gloveboxes (O <1 ppm) for moisture-sensitive steps. Store under inert gas (Ar) in amber bottles with PTFE-lined caps. For spills, neutralize with vermiculite or sand, and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.